

[18F]MK-9470 binding affinity and selectivity

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Compound of Interest

Compound Name: MK-9470

Cat. No.: B1677253

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An In-Depth Technical Guide on the Binding Affinity and Selectivity of **[18F]MK-9470**

Introduction

[18F]MK-9470 is a synthetic, selective, high-affinity inverse agonist for the cannabinoid type 1 (CB1) receptor.^{[1][2][3]} Developed as a positron emission tomography (PET) tracer, it serves as a valuable, noninvasive research tool for the *in vivo* imaging and quantification of CB1 receptors in the human brain.^{[1][2]} Its properties allow for the study of CB1 receptor biology and pharmacology in various neuropsychiatric disorders, and it aids in the clinical development of CB1 receptor-targeted therapeutics by enabling target engagement and dose-occupancy studies.^{[1][2]} As an inverse agonist, **[18F]MK-9470** preferentially binds to CB1 receptors that are not coupled to their G-protein.

Binding Affinity and Selectivity Profile

MK-9470 demonstrates potent binding affinity for the human CB1 receptor and excellent selectivity over the cannabinoid type 2 (CB2) receptor.^{[1][3]} Extensive *in vitro* screening has confirmed its high specificity, with no significant off-target activities observed against a large panel of over 100 other cerebral receptors and ion channels.^[1]

Quantitative Binding Data

The binding characteristics of **MK-9470** have been quantified against various receptors, highlighting its suitability as a specific CB1R ligand. Its affinity is notably more potent than the earlier CB1R antagonist/inverse agonist rimonabant and significantly higher than endogenous cannabinoids like anandamide (AEA) and 2-arachidonoyl glycerol (2-AG).^[3]

Ligand	Target	Parameter	Value	Selectivity
MK-9470	Human CB1R	IC50	0.7 nM[1][2][3][4] [5]	60-fold over CB2R[1][3]
Rimonabant	CB1R	Ki	2.2 nM[3]	-
Anandamide (AEA)	CB1R	Affinity	~26–209 μM[3]	Poor over CB2R[3]
2-AG	CB1R	Affinity	>10 μM[3]	Poor over CB2R[3]

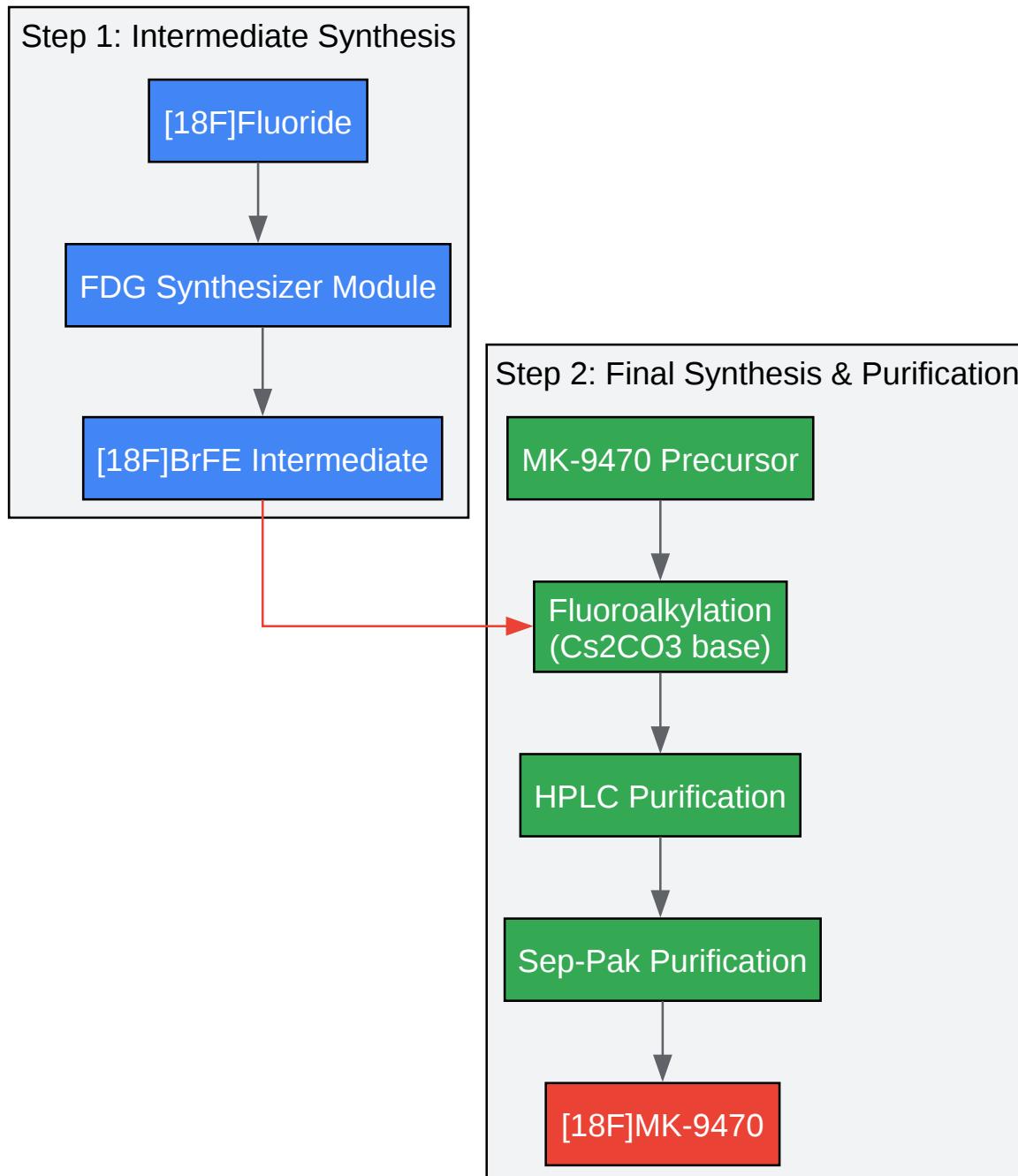
Experimental Protocols

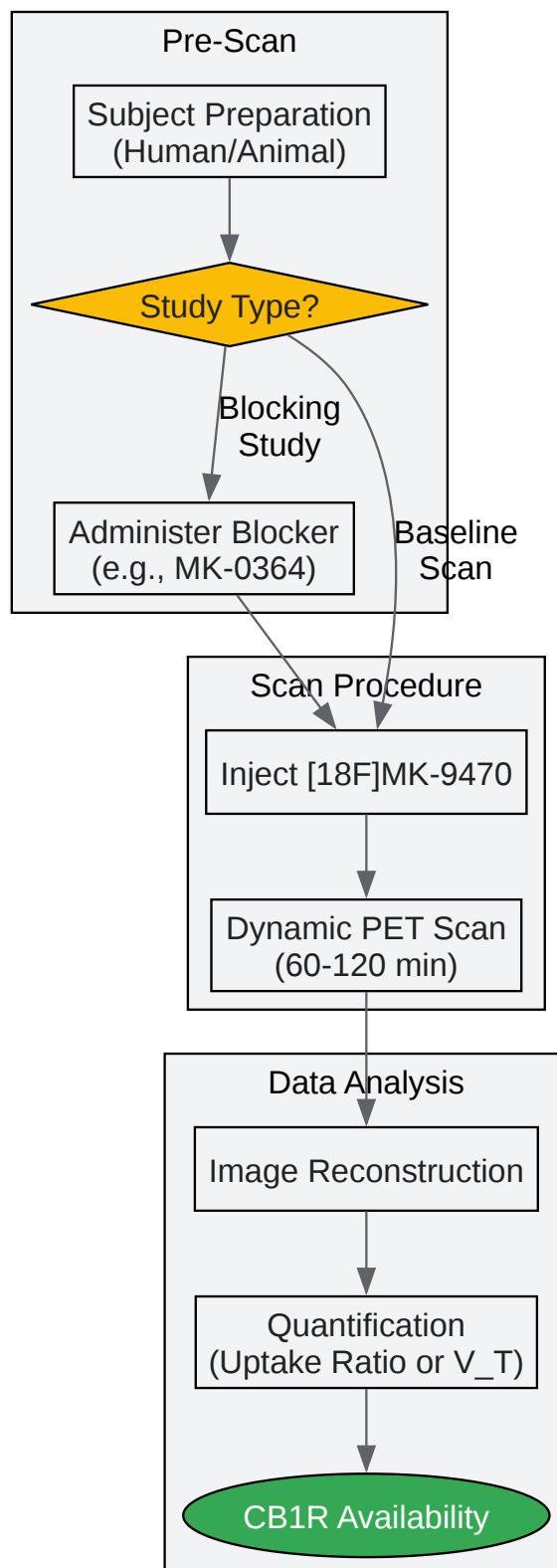
The characterization and application of **[18F]MK-9470** involve several key experimental methodologies, from its synthesis to its use in preclinical and clinical imaging.

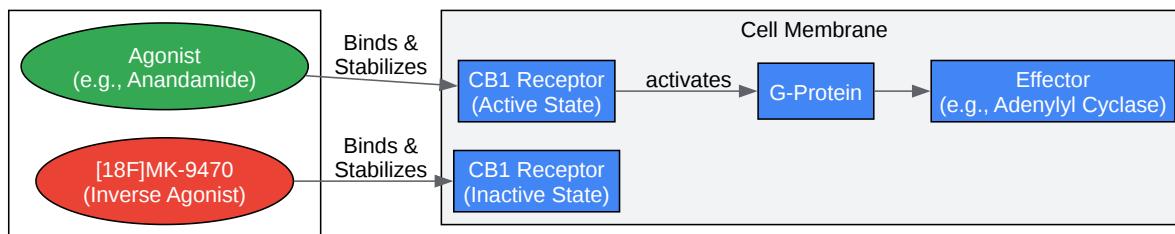
Radiosynthesis of **[18F]MK-9470**

The radiosynthesis is a two-step process that yields the final tracer with high purity.[6]

- Step 1: Synthesis of **[18F]Bromo-fluoroethane**: The process begins with the synthesis of the intermediate radiolabeling agent, 2-Bromo-1^[18F]fluoroethane (**[18F]BrFE**), which is produced using a commercial synthesizer module.[6]
- Step 2: Fluoroalkylation of Precursor: The **[18F]MK-9470** precursor is then manually reacted with **[18F]BrFE**. This fluoroalkylation step is performed using Cesium Carbonate (Cs₂CO₃) as a base.[6]
- Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a Sep-Pak cartridge.[6]
- Quality Control: The resulting **[18F]MK-9470** has a radiochemical purity greater than 95%, with a specific activity averaging 6000 Ci/mmol (222 GBq/μmol).[6] The identity is confirmed by coinjection with a non-radioactive **[19F]MK-9470** standard.[6]







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